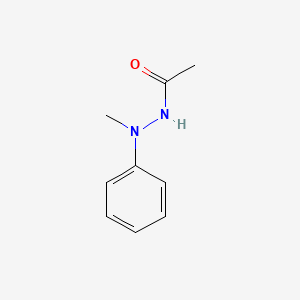

N'-methyl-N'-phenylacetohydrazide

Description

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Products (ortho- and para- isomers) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-nitro and 4-nitro substituted N'-methyl-N'-phenylacetohydrazide |

| Halogenation | Br₂, FeBr₃ | 2-bromo and 4-bromo substituted this compound |

| Sulfonation | Fuming H₂SO₄ | 2-sulfonic acid and 4-sulfonic acid substituted this compound |

Oxidative Coupling Reactions to N,N'-Diacylhydrazines

Oxidative coupling reactions represent a direct and efficient method for the formation of the N-N bond, leading to the synthesis of N,N'-diacylhydrazines, which are structural analogs of this compound. These reactions typically involve the dimerization of hydrazide precursors through the action of an oxidizing agent.

Commonly, three primary synthetic routes are employed to produce N,N'-diacylhydrazines: the coupling of acyl chlorides with carbohydrazides, the reaction between hydrazine (B178648) hydrate (B1144303) and carboxylic acids or isocyanates, and the dimerization of carbohydrazides. researchgate.net A notable advancement in this area is the use of visible light-mediated oxidative coupling. This method employs a metal-free photocatalyst, which is both commercially available and cost-effective, to facilitate the dimerization of hydrazides into their corresponding N,N'-diacylhydrazine derivatives. researchgate.net The versatility of this photocatalytic aerobic oxidation has been demonstrated across a wide range of hydrazides bearing various functional groups. researchgate.net

The mechanism of such oxidative N-N bond formation can also be achieved through other means, such as electrochemistry or the use of specific reagents like iodine. rsc.orgnih.gov For instance, an iodine-mediated N-N coupling reaction has been successfully used for the oxidative dimerization of N-aryl aminopyridines and other secondary amines into hydrazine derivatives under mild, transition-metal-free conditions. rsc.org These cross-dehydrogenative coupling (CDC) reactions are advantageous in terms of step and atom economy but face challenges, including the need for relatively strong oxidants and the potential for undesired homo-coupling side reactions. nih.gov

Catalytic Annulation and Cyclization Reactions

Catalytic annulation and cyclization reactions are powerful tools for constructing heterocyclic scaffolds from hydrazide derivatives. These methods often employ transition metal catalysts to achieve high efficiency and selectivity.

Rhodium-catalyzed Pyrazole (B372694) Synthesis

A significant application of hydrazide derivatives is in the synthesis of highly substituted pyrazoles, which are important heterocyclic compounds in pharmaceuticals and agrochemicals. organic-chemistry.org A rhodium-catalyzed addition-cyclization cascade reaction between hydrazines and alkynes provides a concise route to these structures under mild conditions. organic-chemistry.orgnih.gov

The reaction involves a formal [3+2] cycloaddition, where the rhodium catalyst facilitates an unexpected cleavage of the C-N bond in the hydrazide, followed by addition to the alkyne and subsequent intramolecular cyclization and dehydration. organic-chemistry.orgecust.edu.cnorganic-chemistry.org For example, the reaction of N'-phenylacetohydrazide with dimethyl but-2-ynedioate in the presence of a rhodium catalyst system ([Cp*RhCl2]2 and NaOAc) produces the corresponding pyrazole in high yield. organic-chemistry.orgecust.edu.cn The reaction is sensitive to electronic effects; hydrazides with electron-donating substituents on the phenyl ring generally give higher yields, while those with electron-withdrawing groups are less effective. organic-chemistry.orgecust.edu.cn The process is also scalable, with gram-scale synthesis achieving good yields. ecust.edu.cn

| Hydrazine Reactant (R1) | Alkyne Reactant | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

| N'-phenylacetohydrazide | Dimethyl but-2-ynedioate | [CpRhCl2]2, NaOAc | MeCN | 60 | 88 | ecust.edu.cn, organic-chemistry.org |

| N'-(4-methoxyphenyl)acetohydrazide | Dimethyl but-2-ynedioate | [CpRhCl2]2, NaOAc | MeCN | 60 | 85 | ecust.edu.cn |

| N'-(4-fluorophenyl)acetohydrazide | Dimethyl but-2-ynedioate | [CpRhCl2]2, NaOAc | MeCN | 60 | 55 | ecust.edu.cn |

| N'-(4-(trifluoromethyl)phenyl)acetohydrazide | Dimethyl but-2-ynedioate | [CpRhCl2]2, NaOAc | MeCN | 60 | 45 | ecust.edu.cn |

| N'-(3-methylphenyl)acetohydrazide | Dimethyl but-2-ynedioate | [Cp*RhCl2]2, NaOAc | MeCN | 60 | 78 | ecust.edu.cn |

Azo-Povarov Reaction

The Povarov reaction is a formal [4+2] cycloaddition used to synthesize tetrahydroquinolines and related heterocycles. wikipedia.orgnih.gov An important variant is the azo-Povarov reaction, which utilizes an azo compound (containing an N=N double bond) as the diene component. This reaction has been developed for the synthesis of complex fused cinnoline (B1195905) derivatives. rsc.orgchemrxiv.org

In a recently developed method, N-carbonyl aryldiazenes react with strained alkenes like trans-cyclooctene (B1233481) in a catalyst-free, microwave-assisted [4+2] cycloaddition. rsc.orgchemrxiv.org This approach provides access to a variety of fused cinnoline structures with yields ranging from 34% to 91%. rsc.org The reaction is noted for its operational simplicity, broad substrate scope, and the use of readily available starting materials without the need for an external catalyst. rsc.orgchemrxiv.org The synthetic utility has been demonstrated through gram-scale reactions and further derivatization of the heterocyclic products. rsc.org The azo-Povarov reaction can also be mediated by Lewis acids, such as in the Sc(OTf)3-mediated annulation of N-carbonyl aryldiazenes with cyclopentadiene (B3395910) to construct cinnoline derivatives. acs.org

Multi-step Synthetic Sequences for Complex Derivatives

The core hydrazide structure serves as a versatile building block for the assembly of more complex molecular architectures through multi-step synthetic sequences. These sequences can involve a combination of catalytic reactions, including C-H activation and cross-coupling.

One powerful strategy involves the rhodium(III)-catalyzed dual C-H activation and annulation of hydrazones (derived from hydrazines and aldehydes) with alkynes. nih.gov This method allows for the synthesis of complex fused heterocyclic systems like pyrrolopyridazines and azolopyridazines. The transformation proceeds without the need for a directing group on the hydrazone, relying on the activation of the hydrazoyl C-H bond. nih.gov The reaction tolerates a range of functional groups, including aromatic bromides and chlorides, on the hydrazone component, enabling further functionalization. nih.gov

Another key strategy for elaborating on core heterocyclic structures is through transition metal-catalyzed cross-coupling reactions. For instance, complex N-acetyl diazocine derivatives, which are photoswitchable molecules, have been synthesized from halogenated precursors using Stille, Suzuki, and Buchwald-Hartwig reactions. nih.gov These methods allow for the introduction of various substituents (vinyl, aryl, cyano, amino) onto the core structure with high efficiency. nih.gov

| Coupling Reaction | Halogenated Precursor | Coupling Partner | Catalyst/Reagent | Product | Yield (%) | Reference |

| Stille Coupling | Iodo N-acetyl diazocine | Vinyltributylstannane | Pd(PPh3)4 | Vinyl N-acetyl diazocine | 71 | nih.gov |

| Suzuki Coupling | Bromo N-acetyl diazocine | 4-Formylphenylboronic acid | Pd(OAc)2, SPhos | Arylated N-acetyl diazocine | 88 | nih.gov |

| Suzuki Coupling | Bromo N-acetyl diazocine | 3-Methoxyphenylboronic acid | Pd(OAc)2, SPhos | Arylated N-acetyl diazocine | 78 | nih.gov |

| Buchwald-Hartwig | Bromo N-acetyl diazocine | Morpholine | Pd2(dba)3, BINAP | Amino N-acetyl diazocine | 85 | nih.gov |

These multi-step sequences, starting from or incorporating hydrazide-like moieties, demonstrate the modularity and power of modern synthetic methods in constructing functionally diverse and complex molecules. acs.orgnih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

N'-methyl-N'-phenylacetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-8(12)10-11(2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUGCANJPIOMRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NN(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization Techniques for N Methyl N Phenylacetohydrazide and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules. Its ability to probe the chemical environment of individual nuclei provides a wealth of information regarding the molecular structure and conformation.

One-Dimensional NMR (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation

One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, are fundamental for the initial structural verification of N'-methyl-N'-phenylacetohydrazide and its derivatives.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For instance, in the closely related compound, N-methyl-N-phenylacetamide, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for the aromatic protons, the N-methyl protons, and the acetyl protons, with chemical shifts (δ) reported in parts per million (ppm). rsc.org The integration of these signals corresponds to the number of protons in each group, while the splitting patterns (e.g., singlet, doublet, triplet) reveal the number of neighboring protons.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments. For N-methyl-N-phenylacetamide, the ¹³C NMR spectrum reveals signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons at their characteristic chemical shifts. rsc.org

For fluorinated derivatives, such as N-methyl-N-(4-(trifluoromethyl)phenyl)acetamide, ¹⁹F NMR is an indispensable tool. The trifluoromethyl group (-CF₃) is highly sensitive to its electronic surroundings, making ¹⁹F NMR a powerful probe for studying subtle changes in the molecular structure. nih.govnih.gov The chemical shift of the -CF₃ group can provide valuable information about the electronic effects of the substituents on the phenyl ring. rsc.org

Interactive Data Table: 1D NMR Data for this compound Derivatives

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |

| N-Methyl-N-phenylacetamide | ¹H | CDCl₃ | 7.41 (t, 2H), 7.33 (t, 1H), 7.18 (d, 2H), 3.26 (s, 3H), 1.86 (s, 3H) | rsc.org |

| ¹³C | CDCl₃ | 170.70, 144.72, 129.85, 127.83, 127.20, 37.28, 22.55 | rsc.org | |

| N-Methyl-N-(p-tolyl)acetamide | ¹H | CDCl₃ | 7.21 (d, 2H), 7.07 (d, 2H), 3.24 (s, 3H), 2.38 (s, 3H), 1.86 (s, 3H) | rsc.org |

| ¹³C | CDCl₃ | 170.86, 142.16, 137.73, 130.41, 126.92, 37.31, 22.49, 21.18 | rsc.org | |

| N-Methyl-N-(4-(trifluoromethyl)phenyl)acetamide | ¹H | CDCl₃ | 7.71 (d, 2H), 7.34 (d, 2H), 3.30 (s, 3H), 1.93 (s, 3H) | rsc.org |

| ¹³C | CDCl₃ | 170.10, 147.67, 129.82, 127.44, 126.87, 123.81 (q), 37.14, 22.49 | rsc.org | |

| ¹⁹F | CDCl₃ | -62.6 (s, 3F) | rsc.org |

Two-Dimensional NMR Techniques for Connectivity and Conformation

While 1D NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and determining the connectivity and spatial relationships between atoms. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.

COSY experiments reveal correlations between protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of proton-proton spin systems within the molecule, such as the protons on the phenyl ring.

HSQC is a heteronuclear correlation technique that shows correlations between protons and directly attached carbons. This is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For this compound, an HSQC spectrum would link the aromatic protons to their corresponding aromatic carbons and the methyl protons to their respective methyl carbons.

Saturation Transfer Difference (STD) NMR for Ligand-Target Interactions

The experiment involves selectively saturating the resonances of the target protein. If a ligand binds to the protein, this saturation is transferred to the bound ligand. When the ligand dissociates, it carries this saturation information with it into the bulk solution. By subtracting a spectrum with on-resonance saturation of the protein from a spectrum with off-resonance saturation, a "difference" spectrum is obtained. This STD spectrum exclusively shows signals from the protons of the ligand that are in close proximity to the protein in the bound state. The relative intensities of the signals in the STD NMR spectrum provide information about which parts of the ligand are most intimately involved in the binding interaction.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, elucidate its structure, and assess its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight Determination

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, the sample is vaporized and separated into its components based on their boiling points and interactions with the stationary phase of the GC column. Each separated component then enters the mass spectrometer, where it is ionized and its mass-to-charge ratio is determined.

For this compound and its derivatives, GC-MS is an effective method for assessing purity and confirming the molecular weight. A pure sample will ideally show a single peak in the gas chromatogram. The mass spectrum corresponding to this peak will show the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. For example, the GC-MS analysis of N-methyl-N-phenylacetamide shows a molecular ion peak at an m/z of 149, confirming its molecular weight. rsc.org

Interactive Data Table: GC-MS Data for this compound Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed m/z (M⁺) | Reference |

| N-Methyl-N-phenylacetamide | C₉H₁₁NO | 149.19 | 149 | rsc.org |

| N-Methyl-N-(p-tolyl)acetamide | C₁₀H₁₃NO | 163.22 | 163 | rsc.org |

| N-(4-Acetylphenyl)-N-methylacetamide | C₁₁H₁₃NO₂ | 191.23 | 191 | rsc.org |

| N-Methyl-N-(4-(trifluoromethyl)phenyl)acetamide | C₁₀H₁₀F₃NO | 217.19 | 217 | rsc.org |

| N-(2-Bromophenyl)-N-methylacetamide | C₉H₁₀BrNO | 228.09 | 227 | rsc.org |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Analytical Purity and Identification

High-performance liquid chromatography-mass spectrometry (HPLC-MS) is another powerful hyphenated technique that couples the separation power of HPLC with the sensitive detection of mass spectrometry. HPLC separates compounds in a liquid mobile phase based on their interactions with a stationary phase. This technique is particularly suitable for compounds that are not volatile enough for GC analysis.

For the analysis of this compound, HPLC-MS can be used to determine its analytical purity with high accuracy. The HPLC chromatogram would indicate the presence of any impurities, and the area of the main peak relative to the total peak area would provide a quantitative measure of purity. The mass spectrometer detector would provide the molecular weight of the main compound and any impurities, aiding in their identification. While specific HPLC-MS data for this compound is not detailed in the available literature, this technique remains a standard and essential tool for the quality control and characterization of such compounds in a research and industrial setting.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with high accuracy, typically to four or more decimal places, which allows for the calculation of its exact molecular formula.

For this compound, with the chemical formula C₉H₁₂N₂O, the theoretical exact mass can be calculated by summing the masses of its constituent atoms (9 carbons, 12 hydrogens, 2 nitrogens, and 1 oxygen). This calculated value provides a benchmark for experimental results. The monoisotopic mass of the compound is 164.094963011 Da. nih.govechemi.com HRMS analysis of this compound would be expected to yield a measured m/z value that corresponds closely to this theoretical mass. For instance, when analyzed in positive-ion mode, the protonated molecule [M+H]⁺ would be observed. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby confirming the identity of the analyte unequivocally. An example of how such data is typically reported for a similar compound involved recording the calculated value for the protonated molecule and comparing it to the experimentally found value. rsc.org

Table 1: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₂O |

| Theoretical Exact Mass | 164.094963011 Da nih.govechemi.com |

| Expected Ion (Positive Mode) | [M+H]⁺ |

| Expected m/z of [M+H]⁺ | 165.10221 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. While IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, Raman spectroscopy measures the inelastic scattering of monochromatic light.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful method for identifying the various functional groups within this compound by detecting their characteristic vibrational frequencies. The FT-IR spectrum provides a molecular fingerprint, with specific peaks corresponding to the stretching and bending vibrations of bonds within the molecule.

For this compound, key absorptions are expected for the amide, phenyl, and methyl groups. The carbonyl (C=O) stretching vibration of the acetohydrazide moiety typically appears as a strong band in the region of 1670-1680 cm⁻¹. nih.gov The N-H stretching vibration of the amide group is expected to produce a band in the 3200-3400 cm⁻¹ range. hilarispublisher.com The presence of the phenyl group will give rise to multiple signals, including aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region. The N-N stretching of the hydrazide group can be observed around 1021 cm⁻¹. nih.gov Additionally, the C-H stretching and bending vibrations of the methyl groups (both N-methyl and acetyl) will appear in the regions of 2850-2960 cm⁻¹ and 1375-1450 cm⁻¹, respectively.

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | Stretching | 3200 - 3400 hilarispublisher.com | Medium-Strong |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Medium-Weak |

| Aliphatic (C-H) | Stretching | 2850 - 2960 | Medium |

| Amide (C=O) | Stretching | 1670 - 1680 nih.gov | Strong |

| Aromatic (C=C) | Ring Stretching | 1450 - 1600 | Medium-Variable |

| Hydrazide (N-N) | Stretching | ~1021 nih.gov | Weak-Medium |

| C-N | Stretching | 1200 - 1350 | Medium |

FT-Raman Spectroscopy

FT-Raman spectroscopy serves as a valuable adjunct to FT-IR for the structural analysis of this compound. Since the selection rules for Raman scattering differ from those for IR absorption, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. This is particularly true for non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the aromatic ring vibrations are expected to be prominent. Specifically, the symmetric "ring breathing" mode of the phenyl group, which is often weak in the IR spectrum, typically produces a strong and sharp band in the Raman spectrum. researchgate.net Vibrations involving the C-N-N backbone of the hydrazide may also be observed. The C=O stretching vibration is also Raman active. By comparing the FT-IR and FT-Raman spectra, a more complete vibrational assignment can be achieved, providing a deeper understanding of the molecular structure. nih.gov For instance, in related N-methylated cyclic compounds, C-N-C symmetric stretching modes have been identified using Raman spectroscopy. researchgate.net

Table 3: Expected FT-Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic (C-H) | Stretching | 3000 - 3100 | Strong |

| Aliphatic (C-H) | Stretching | 2850 - 2960 | Medium-Strong |

| Amide (C=O) | Stretching | 1670 - 1680 | Medium |

| Aromatic Ring | Ring Breathing | ~1000 | Strong |

| Aromatic Ring | In-plane Bending | 1570 - 1600 researchgate.net | Strong |

| C-N-C/C-N-N | Symmetric Stretching | 1000 - 1250 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by measuring the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The parts of a molecule that absorb light in this region are known as chromophores. lumenlearning.com

The primary chromophores in this compound are the phenyl group and the acetohydrazide moiety. The phenyl ring contains a conjugated π-electron system that gives rise to intense π→π* transitions, typically observed at shorter wavelengths (around 200-280 nm). The spectrum of the parent compound, phenylhydrazine (B124118), shows absorption in the UV region. spectrabase.comnist.gov

The carbonyl group (C=O) and the nitrogen atoms with their lone pairs of electrons (n-electrons) in the hydrazide portion of the molecule allow for n→π* transitions. libretexts.org These transitions involve the excitation of a non-bonding electron to an anti-bonding π* orbital. Generally, n→π* transitions are of lower energy (occur at longer wavelengths) and have a much lower intensity (molar absorptivity) compared to π→π* transitions. lumenlearning.comlibretexts.org The substitution of methyl and acetyl groups on the phenylhydrazine core can cause a shift in the absorption maxima (λmax) and/or a change in the molar absorptivity.

Table 4: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy

| Transition | Chromophore | Expected Wavelength Range (nm) | Relative Intensity |

|---|---|---|---|

| π → π * | Phenyl Ring | 200 - 280 | High |

| n → π * | Carbonyl (C=O), Hydrazide (N-N) | > 280 | Low lumenlearning.comlibretexts.org |

Computational Chemistry and Theoretical Studies of N Methyl N Phenylacetohydrazide Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a important tool for investigating the properties of molecular systems. imist.maresearchgate.net For N'-methyl-N'-phenylacetohydrazide and related structures, DFT calculations, often using the B3LYP functional, provide a reliable balance between computational cost and accuracy for medium-sized organic molecules. imist.ma

Geometry Optimization and Electronic Structure Analysis

Theoretical conformational analysis using DFT calculations is crucial for understanding the impact of chemical modifications, such as methylation, on the geometry and electronic properties of hydrazide derivatives. rcsi.com The process of geometry optimization involves finding the most stable three-dimensional arrangement of atoms in a molecule, its ground state. imist.ma For derivatives similar to this compound, DFT calculations have revealed that N-methylation can significantly alter the preferred dihedral angles, leading to conformational shifts. rcsi.comresearchgate.net For example, N-methylation can induce a shift from an antiperiplanar to a synperiplanar conformation. rcsi.com

Studies on related compounds have shown that the optimized bond lengths and angles calculated by DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are generally in good agreement with experimental data obtained from X-ray crystallography. jyu.fi For instance, in a phenylacetohydrazide Schiff base derivative, the structure was found to be non-planar, with the benzyl (B1604629) part perpendicular to the plane containing the phenolic, azomethine, N-N, and C=O moieties. jyu.fi These computational studies provide a detailed picture of the molecular structure, which is essential for understanding its reactivity and interactions.

The electronic structure of this compound is also elucidated through DFT. These calculations can reveal the distribution of electron density and the nature of chemical bonds within the molecule. imist.marcsi.com Analysis of the electronic structure helps in understanding how substituents affect the molecule's properties.

| Parameter | Bond Length (Å) / Bond Angle (°) | Description |

|---|---|---|

| C(7)-N(1)-N(2) | ~120° | Bond angle around the hydrazide linkage. |

| C(9)-N(2)-N(1) | ~120° | Bond angle around the hydrazide linkage. |

| O(2)-C(9)-N(2) | ~120° | Bond angle involving the carbonyl group. |

| N(2)-C(9)-C(10)-C(11) | 88.69° | Dihedral angle indicating the non-planar nature of the benzyl group relative to the hydrazide backbone. jyu.fi |

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the chemical reactivity and electronic properties of a molecule. imist.ma The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. irjweb.comscispace.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive and that charge transfer can easily occur within the molecule. scispace.comnih.gov This intramolecular charge transfer is also linked to the non-linear optical (NLO) properties of the compound. scispace.com

For hydrazide derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO. imist.ma The analysis of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack. xisdxjxsu.asia For example, in related systems, the HOMO-LUMO energy gap has been shown to be a good indicator of bioactivity. irjweb.com

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates the electron-donating ability of the molecule. Higher energy corresponds to a better electron donor. scispace.com |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. Lower energy corresponds to a better electron acceptor. scispace.com |

| HOMO-LUMO Energy Gap (ΔE) | Reflects the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. irjweb.com |

Vibrational Frequency Calculations

Vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. openaccesspub.org DFT calculations, often at the B3LYP level with basis sets like 6-311++G(d,p), can predict the harmonic vibrational frequencies of a molecule. openaccesspub.org For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes. openaccesspub.org

In the study of hydrazide derivatives, theoretical vibrational analysis helps in the precise assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. openaccesspub.orgresearchgate.net For example, the characteristic C-H stretching vibrations in aromatic rings are typically observed in the 3100-3000 cm⁻¹ region. openaccesspub.org The calculated frequencies are often scaled to better match the experimental values, accounting for anharmonicity and other factors not included in the theoretical model. researchgate.net These detailed assignments provide a deeper understanding of the molecular structure and bonding. researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

|---|---|---|---|

| Pyridine C-H stretching | 3076, 3061, 3032, 3016 | 3069 | 3071, 2986 |

| Furan C-H stretching | 3151, 3135, 3119 | 3120 | 3117 |

| Hydrazone C-H stretching | 2919 | 2926 | - |

Note: The data presented is for (E)-N′-(furan-2-yl methylene) nicotinohydrazide, a related compound, to illustrate the application of vibrational frequency calculations. openaccesspub.org

Thermodynamic Property Calculations

DFT calculations can also be used to predict various thermodynamic properties of molecules, such as zero-point energy, rotational constants, and enthalpy. openaccesspub.org These calculations provide insights into the stability of different isomers and conformers of this compound. By comparing the relative energies of various structures, it is possible to determine the most stable form of the molecule under different conditions. researchgate.net For instance, studies on N′-acetyl formohydrazide isomers have used DFT to determine their relative stabilities in both the gas phase and in various solvents. researchgate.net This information is crucial for understanding the behavior of the compound in different environments.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. researchgate.net The MEP is used to identify the regions of a molecule that are rich in electrons (negative potential, typically colored red) and regions that are electron-deficient (positive potential, typically colored blue). researchgate.net

Negative regions on the MEP surface are susceptible to electrophilic attack, while positive regions are prone to nucleophilic attack. scispace.comresearchgate.net For this compound and its analogs, MEP analysis can pinpoint the most likely sites for interactions with other molecules, including biological receptors. For example, the negative potential is often localized around electronegative atoms like oxygen and nitrogen, indicating these are sites for electrophilic attack. researchgate.net This analysis provides a powerful predictive tool for chemical reactivity. xisdxjxsu.asiaresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions and charge delocalization within a molecule. icm.edu.pl It provides a detailed picture of the electronic interactions between filled and vacant orbitals, which are crucial for understanding molecular stability and bonding. nih.gov NBO analysis can quantify the stabilization energy associated with these interactions.

Semi-Empirical and Ab Initio Methods (e.g., AM1, PM3, HF)

Semi-empirical and ab initio quantum mechanical methods are fundamental tools for investigating the electronic structure and geometric properties of molecules like this compound. These methods vary in their level of theory, computational cost, and the approximations they employ.

Semi-Empirical Methods: AM1 and PM3

Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Method 3 (PM3), offer a computationally efficient means to study large molecular systems. nih.gov These methods are based on the Hartree-Fock formalism but incorporate empirical parameters derived from experimental data to simplify the calculations. nih.gov

The AM1 method represents a significant improvement over its predecessors by modifying the core-core repulsion function, leading to more accurate predictions of hydrogen bonds. nih.govPM3 is a reparameterization of AM1, where a different strategy for parameter optimization was employed, and it uses two Gaussian functions to correct the core-core repulsion. nih.govwikipedia.org While both methods share the same theoretical foundation, the differences in their parameterization can lead to variations in the predicted properties. wikipedia.org

For hydrazide derivatives, which are structurally related to this compound, the PM3 method has been successfully used to optimize molecular geometries and calculate electronic properties. These studies have demonstrated a strong correlation between calculated parameters and the observed stability of the compounds.

Ab Initio Method: Hartree-Fock (HF)

The Hartree-Fock (HF) method is an ab initio approach, meaning it is derived directly from theoretical principles without the inclusion of experimental parameters. It solves the Schrödinger equation for a multi-electron system by approximating the total wave function as a single Slater determinant. Each electron is considered to move in the average electric field created by all other electrons, which is a key approximation of the method.

While computationally more demanding than semi-empirical methods, HF calculations provide a more rigorous description of the electronic structure. For this compound, HF calculations could be employed to obtain optimized geometries, molecular orbital energies, and electrostatic potential maps, offering a foundational understanding of its electronic characteristics.

A comparative analysis using these methods would be insightful. For instance, the optimized geometries and calculated dipole moments for this compound could be compared to assess the performance of each method for this particular class of compounds.

| Computational Method | Key Features | Potential Application to this compound |

| AM1 | Semi-empirical, improved core-core repulsion, better for hydrogen bonds. | Geometry optimization, conformational analysis, initial screening of electronic properties. |

| PM3 | Semi-empirical, reparameterization of AM1, computationally efficient. | Calculation of heats of formation, dipole moments, and molecular orbital energies. |

| HF | Ab initio, no empirical parameters, provides a fundamental description of electronic structure. | Accurate determination of molecular geometry, wave function, and electronic properties. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

For this compound, an MD simulation would typically involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between all atoms at discrete time steps. This allows for the trajectory of each atom to be tracked, revealing how the molecule behaves in a more realistic, solution-phase environment.

Key insights that could be gained from MD simulations of this compound include:

Conformational Flexibility: Identifying the most stable conformations and the energy barriers between them.

Solvation Structure: Understanding how solvent molecules, like water, arrange themselves around the solute and the nature of the intermolecular interactions.

Hydrogen Bonding Dynamics: Analyzing the formation and breaking of hydrogen bonds between the hydrazide moiety and surrounding water molecules.

Time-Resolved Properties: Calculating time-averaged properties that can be compared with experimental data.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), which is typically a protein or other biological macromolecule. researchgate.net This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. researchgate.net

The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. researchgate.net

For this compound, molecular docking could be used to investigate its potential to interact with various biological targets. For instance, studies on structurally similar phenylhydrazine (B124118) derivatives have shown their potential to bind to enzymes like dihydrofolate reductase, a target in cancer therapy. researchgate.net In such studies, the synthesized compounds were docked into the active site of the protein to predict their binding modes and affinities. researchgate.net The results often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net

A hypothetical molecular docking study of this compound against a specific receptor, for example, a kinase or a receptor involved in a signaling pathway, would involve the following steps:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the receptor (e.g., from the Protein Data Bank) and preparing it by adding hydrogen atoms and removing water molecules. The 3D structure of this compound would be generated and optimized.

Grid Generation: Defining the binding site on the receptor where the docking will be performed.

Docking Simulation: Running the docking algorithm to generate a series of possible binding poses.

Scoring and Analysis: Evaluating the generated poses using a scoring function to estimate the binding affinity (e.g., in kcal/mol) and analyzing the top-ranked poses to identify key intermolecular interactions.

The table below illustrates the kind of data that can be obtained from a molecular docking study, using phenylhydrazine derivatives as a representative example. researchgate.net

| Compound | Target Protein | Glide Score (G-Score) | Key Interacting Residues | Interaction Type |

| Phenylhydrazine Derivative 1 | Dihydrofolate Reductase | -7.88 | THR56, SER59 | Hydrogen Bond |

| Phenylhydrazine Derivative 2 | Dihydrofolate Reductase | -5.44 | THR56, SER59 | Hydrogen Bond |

| Phenylhydrazine Derivative 1 | Estrogen Receptor | -5.34 | GLU323 | Hydrogen Bond |

| Phenylhydrazine Derivative 2 | Estrogen Receptor | -5.15 | GLU323 | Hydrogen Bond |

Note: The data in this table is based on studies of phenylhydrazine derivatives and is for illustrative purposes to show the type of information generated from molecular docking studies. researchgate.net

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its various chemical and physical properties. These descriptors, often calculated using quantum mechanical methods, are invaluable for establishing quantitative structure-activity relationships (QSAR) and for understanding the reactivity of a molecule.

For this compound, a range of quantum chemical descriptors can be calculated to characterize its reactivity and potential for chemical transformations. These descriptors are often computed after geometry optimization using methods like PM3 or more advanced ab initio or density functional theory (DFT) methods.

Key Quantum Chemical Descriptors and Reactivity Indices:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ELUMO - EHOMO) is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.

Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron (approximated as -EHOMO), and EA is the energy released when an electron is added (approximated as -ELUMO).

Global Reactivity Descriptors: These are derived from IP and EA and provide a more comprehensive picture of reactivity.

Electronegativity (χ): The tendency of a molecule to attract electrons. It can be calculated as χ = (IP + EA) / 2.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η = (IP - EA) / 2. A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = χ² / (2η).

Computational studies on related N-acylhydrazone derivatives using the PM3 method have shown that these descriptors can be effectively calculated and correlated with the stability of the compounds. The following table provides an example of the types of quantum chemical descriptors that could be calculated for this compound and their significance.

| Descriptor | Significance | Hypothetical Calculation for this compound |

| EHOMO | Electron donating ability | Provides insight into susceptibility to electrophilic attack. |

| ELUMO | Electron accepting ability | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Chemical reactivity and stability | A smaller value suggests higher reactivity. |

| Dipole Moment | Polarity of the molecule | Influences solubility and intermolecular interactions. |

| Electronegativity (χ) | Electron attracting tendency | Predicts the nature of chemical bonding. |

| Chemical Hardness (η) | Resistance to deformation of electron cloud | Higher hardness indicates lower reactivity. |

| Electrophilicity Index (ω) | Electrophilic nature | Useful for predicting reactivity in polar reactions. |

By calculating these descriptors for this compound, a detailed understanding of its chemical behavior can be achieved, which is essential for predicting its reactivity, stability, and potential biological activity.

Reactivity and Reaction Mechanisms of N Methyl N Phenylacetohydrazide

Mechanistic Investigations of Cyclization Reactions

N'-methyl-N'-phenylacetohydrazide is a valuable precursor for the synthesis of heterocyclic compounds, particularly pyrazoles. The mechanisms of these cyclization reactions are of significant interest for controlling regioselectivity and reaction efficiency.

The formation of pyrazoles from hydrazides can proceed through various mechanistic pathways, often involving the cleavage of a C-N bond. In the context of this compound, reaction with suitable diketone or enaminone precursors can lead to the formation of N-methyl-N-phenyl pyrazole (B372694) derivatives.

Recent studies on related systems have illuminated potential pathways. For instance, the reaction of substituted hydrazines with 1,3-dicarbonyl compounds is a classic method for pyrazole synthesis. mdpi.com The regioselectivity of this condensation is influenced by the substitution pattern on both the hydrazine (B178648) and the dicarbonyl compound. In the case of this compound, the presence of the methyl group on the nitrogen atom can direct the cyclization process. nih.gov

Mechanistic investigations involving visible-light-induced transformations of related pyrazolo[1,2-a]pyrazolone systems have demonstrated that selective C–N bond cleavage can be achieved. nih.gov This suggests that under specific conditions, such as photochemical excitation, the C-N bond in intermediates derived from this compound could be selectively cleaved to form radical or ionic species that subsequently lead to pyrazole formation.

In one proposed pathway, the initial condensation of the hydrazide with a 1,3-dicarbonyl compound forms a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the pyrazole ring. The cleavage of the C-N bond can occur during the rearrangement of intermediates, and its likelihood can be influenced by the stability of the resulting fragments.

A study on the reaction between push-pull alkenes and methylhydrazine demonstrated the formation of a mixture of two N-methyl pyrazole isomers, highlighting the competitive nature of the cyclization pathways. nih.gov This underscores the importance of understanding the factors that govern C-N bond cleavage and formation in designing selective syntheses.

While direct examples of this compound in azo-Povarov reactions are not extensively documented, the general mechanism of [4+2] annulation reactions involving related azo compounds provides insight into its potential reactivity. The azo-Povarov reaction is a formal [4+2] cycloaddition that typically involves an aryldiazene acting as a four-atom component. rsc.orgchemrxiv.org

In such reactions, this compound would first need to be converted to an N-carbonyl aryldiazene. This species could then react with a suitable dienophile, such as a strained alkene or an electron-rich olefin, in a [4+2] cycloaddition manner. rsc.org The reaction is often promoted by microwave irradiation and can proceed without a catalyst. rsc.orgchemrxiv.org

The mechanism involves the interaction of the HOMO of the dienophile with the LUMO of the azo compound. The regioselectivity and stereoselectivity of the reaction are governed by the electronic and steric properties of the substituents on both reactants. Organocatalytic approaches have also been developed for enantioselective formal [4+2]-annulations of related nitrogen-containing dipoles, suggesting that chiral catalysts could be employed to control the stereochemical outcome of such reactions involving this compound derivatives. oaepublish.com

Oxidation and Redox Chemistry

The hydrazide functionality in this compound is susceptible to oxidation, leading to a variety of products depending on the oxidant and reaction conditions.

The oxidation of hydrazides can lead to the formation of N,N'-diacylhydrazines. While specific studies on this compound are limited, the oxidation of related N-methyl-N-formylhydrazine has been investigated. nih.gov The chemical and microsomal oxidation of this compound yielded products that suggested the formation of diazenium (B1233697) ions and radical intermediates. nih.gov

It is plausible that the oxidation of this compound could proceed through a similar pathway, where initial oxidation forms a diazenium ion. This reactive intermediate could then undergo further reactions, potentially leading to the formation of N,N'-diacylhydrazine derivatives through coupling reactions.

Substitution Effects on Reaction Yields and Selectivity

The electronic nature of substituents on the phenyl ring of this compound and its reaction partners can significantly impact reaction yields and selectivity.

In the synthesis of phenylazopyrazoles, which are structurally related to potential derivatives of this compound, substituent effects have been systematically studied. beilstein-journals.orgnih.gov It was observed that electron-donating groups (EDGs) like -OMe or -OH on the aniline (B41778) precursor led to low yields due to the poor reactivity of the corresponding diazonium salt. beilstein-journals.org Conversely, strong electron-withdrawing groups (EWGs) also reduced the yield, likely due to the decreased nucleophilicity of the aniline derivative. beilstein-journals.orgnih.gov

These findings can be extrapolated to reactions involving this compound. The presence of EDGs on the phenyl ring would increase the nucleophilicity of the phenyl-substituted nitrogen atom, potentially affecting the regioselectivity of cyclization reactions. EWGs, on the other hand, would decrease its nucleophilicity.

The following table summarizes the observed effects of substituents on the yields of related phenylazopyrazole formations:

| Substituent Type on Phenyl Ring | Effect on Reactivity | Impact on Yield |

| Electron-Donating Group (EDG) | Poor diazonium salt reactivity | Low |

| Strong Electron-Withdrawing Group (EWG) | Low nucleophilicity of aniline derivative | Reduced |

Data derived from studies on phenylazopyrazole synthesis. beilstein-journals.orgnih.gov

In organocatalytic formal [4+2]-annulations, the functionality on the aromatic ring of the reaction partner was also found to have a substantial influence on the reaction yield. oaepublish.com

Dimerization Pathways

For instance, the formation of N-N coupled products is a known reaction pathway for hydrazides under certain conditions. Nitrene-mediated intermolecular N-N coupling has been reported as an efficient method for the synthesis of hydrazides, suggesting that under appropriate conditions, self-coupling of this compound or its reactive intermediates could occur.

Coordination Chemistry: Metal Complexes of N Methyl N Phenylacetohydrazide Derivatives

Synthesis of Metal Complexes

The synthesis of metal complexes with ligands derived from hydrazides typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can feature a variety of geometries and stoichiometries, influenced by the nature of the metal ion, the ligand structure, and the reaction conditions.

Hydrazide-based ligands, particularly those derived from phenylacetohydrazide, readily form stable complexes with a range of transition metals. The synthesis generally involves mixing the ligand and a metal salt, often in a 1:1 or 2:1 ligand-to-metal molar ratio, in a solvent like ethanol (B145695) or methanol.

For instance, Schiff base derivatives of phenylacetohydrazide have been used to synthesize complexes with copper(II). researchgate.net These reactions often result in the formation of colored, solid complexes that can be isolated from the solution upon cooling or evaporation of the solvent. amazonaws.com The coordination environment around the metal ion is diverse; complexes with Mn(II), Co(II), Ni(II), and Zn(II) have been shown to adopt octahedral geometries, while others, like those with Zn(II) in different ligand systems, may be tetrahedral. nih.govnih.gov The general formula for many of these complexes is of the type [M(L)₂] or [ML], where 'M' is the metal ion and 'L' is the deprotonated form of the ligand. amazonaws.comnih.gov

The synthesis of these complexes is typically confirmed through various analytical techniques that determine their composition and structure.

Table 1: Examples of Synthesized Transition Metal Complexes with Hydrazide-Derived Ligands

| Metal Ion | Ligand Type | Observed Geometry | Reference |

| Cu(II) | Phenylacetohydrazide Schiff Base | Square Planar (in binuclear form) | researchgate.net |

| Co(II) | Salicylaldehyde Phenyl Hydrazine (B178648) | Octahedral | amazonaws.com |

| Ni(II) | Salicylaldehyde Phenyl Hydrazine | Octahedral | amazonaws.com |

| Cr(III) | Schiff Base from Valacyclovir | Octahedral | nih.gov |

| Zn(II) | Schiff Base from Valacyclovir | Tetrahedral | nih.gov |

| Mn(II) | Bioactive Schiff Base | Octahedral | nih.gov |

A notable characteristic of hydrazone ligands derived from phenylacetohydrazide is their ability to form binuclear complexes, where two metal centers are bridged by one or more ligand molecules. researchgate.net The synthesis of these complexes often occurs through the thermal reaction of the Schiff base ligand with a metal salt, such as a copper(II) salt. researchgate.net

In a documented example, the reaction between a phenylacetohydrazide Schiff base ligand (HL¹) and Cu(II) ions led to the formation of a binuclear complex with the formula [(CuL¹)₂]. researchgate.net In such structures, the ligand wraps around two adjacent metal ions, with the hydrazone's oxygen atoms acting as bridging points. This bridging often results in a square planar geometry around each copper ion. The formation of a binuclear structure can significantly influence the magnetic and electronic properties of the complex compared to its mononuclear counterparts. researchgate.net The distance between the two metal centers is a key structural parameter, with a reported Ni-Ni distance in a related binuclear complex being approximately 2.95 Å. nih.gov

Ligand Design and Coordination Modes

The design of the ligand is crucial as it dictates the structure and properties of the resulting metal complex. For N'-methyl-N'-phenylacetohydrazide derivatives, the key features are the presence of multiple donor atoms and the potential to form stable chelate rings with the metal ion.

Schiff bases are compounds containing a carbon-nitrogen double bond (azomethine group) and are typically formed by the condensation of a primary amine with an aldehyde or ketone. nih.govsigmaaldrich.com Phenylacetohydrazide can be readily converted into Schiff base ligands by reacting it with aldehydes or ketones, such as 2-hydroxy-substituted aldehydes. researchgate.net These Schiff bases are versatile ligands because they introduce an additional coordination site (the imine nitrogen) and can be designed to be bidentate, tridentate, or even tetradentate. researchgate.net

The resulting ligands, such as N'-(1-(2-hydroxyphenyl)ethylidene)-2-phenylacetohydrazide (HL¹), are effective chelators. researchgate.net The presence of the azomethine group (-C=N-) is critical for coordination. The general synthetic route involves a nucleophilic addition of the amine to the carbonyl group, followed by dehydration to form the imine. sigmaaldrich.com

Hydrazide derivatives are classic examples of N,O-donor ligands. In their Schiff base forms, they typically act as tridentate ONO donor ligands. amazonaws.com Coordination occurs through the phenolic oxygen, the azomethine nitrogen, and the carbonyl oxygen of the hydrazide moiety. researchgate.netnih.gov Upon complexation, the ligand usually undergoes deprotonation of the phenolic hydroxyl group and the hydrazide N-H group (via enolization), allowing it to bind to the metal ion as a mono- or dianion. researchgate.netnih.gov

The enolization of the hydrazide backbone is a key step. The keto-enol tautomerism (O=C-N-H ⇌ HO-C=N-) facilitates coordination through the enolic oxygen, which creates a more stable, conjugated five- or six-membered chelate ring with the metal ion. nih.gov This coordination mode is confirmed by spectroscopic data, which shows characteristic shifts in the vibrational frequencies of the C=O, N-H, and C-N bonds upon complexation. amazonaws.com

Spectroscopic and Structural Characterization of Complexes

A combination of spectroscopic methods and X-ray crystallography is essential to elucidate the structure and bonding in these metal complexes.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectra provide direct evidence of ligand coordination. For phenylacetohydrazide Schiff base complexes, the disappearance of the ν(N-H) band and a shift in the ν(C=O) band to a lower frequency indicate coordination through the nitrogen and oxygen atoms after enolization. researchgate.netamazonaws.com The appearance of new bands at lower frequencies can be assigned to ν(M-O) and ν(M-N) vibrations, confirming the formation of metal-ligand bonds. researchgate.net

UV-Visible (Electronic) Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion. For instance, the g-value derived from the EPR spectrum of Cu(II) complexes can indicate the degree of covalent character in the metal-ligand bond. A g|| value of less than 2.3 suggests a covalent environment, while a value of 2.3 or greater points to an ionic one. researchgate.net Binuclear copper complexes often show significant exchange interaction between the metal centers, which can also be inferred from the spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand and confirm its structure. Upon complexation with diamagnetic metals like Zn(II), changes in the chemical shifts of protons near the coordination sites can further confirm the binding mode. nih.govnih.gov

Structural Characterization:

Table 2: Key Spectroscopic Data for a Phenylacetohydrazide Schiff Base Ligand (HL¹) and its Binuclear Copper(II) Complex

| Compound | Key IR Frequencies (cm⁻¹) | UV-Vis λₘₐₓ (nm) | g-values (EPR) | Reference |

| HL¹ | ν(N-H): 3215, ν(C=O): 1660, ν(C=N): 1610 | 290, 320 | - | researchgate.net |

| [(CuL¹)₂] | ν(C-O): 1595, ν(C=N): 1605 | 390, 600 | g‖ = 2.19, g⊥ = 2.09, G = 1.69 | researchgate.net |

X-ray Diffraction Analysis of Coordination Geometries

For instance, the X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide revealed a triclinic crystal system with the space group P-1. eurjchem.comresearchgate.net The asymmetric unit was found to contain two crystallographically independent molecules, and the crystal structure is stabilized by a network of N-H···O and C-H···O hydrogen bonds, as well as C-H···π and π···π stacking interactions, which together form a supramolecular architecture. eurjchem.comresearchgate.net Such detailed structural information is crucial for understanding the solid-state packing and intermolecular forces that govern the properties of these compounds.

In a study on 2-phenylacetohydrazide (B146101) derivatives, single-crystal X-ray diffraction analysis of two compounds, BPAH and PPAH, showed that both molecules adopt a trans geometry around the imine functional group. researchgate.net This geometric preference can have significant implications for how these ligands arrange themselves around a metal center upon complexation.

The coordination of hydrazide-based ligands to metal ions often leads to the formation of well-defined geometries. For example, metal complexes of phenyl isothiocyanate Girard's T, a hydrazone derivative, have been shown to form mononuclear complexes with copper(II), cobalt(II), and nickel(II) ions, resulting in an octahedral geometry where the ligand acts as a tridentate donor. nih.gov Similarly, iron-amine complexes have been synthesized and their solid-state molecular structures determined, providing a basis for understanding the coordination environment around the iron center. osti.gov

Table 1: Crystallographic Data for N'-acetyl-N'-phenyl-2-naphthohydrazide researchgate.net

| Parameter | Value |

|---|---|

| Empirical formula | C₁₉H₁₆N₂O₂ |

| Formula weight | 304.34 |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 8.9164(7) |

| b (Å) | 9.7058(9) |

| c (Å) | 17.7384(12) |

| α (°) | 88.308(7) |

| β (°) | 89.744(6) |

| γ (°) | 86.744(7) |

| Volume (ų) | 1531.9(2) |

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic techniques are vital for elucidating the nature of metal-ligand bonding in coordination complexes. Infrared (IR), nuclear magnetic resonance (NMR), and UV-visible (UV-Vis) spectroscopy, among others, provide characteristic signatures of the interactions between hydrazide ligands and metal ions.

Infrared (IR) Spectroscopy: The IR spectra of hydrazide derivatives and their metal complexes offer direct evidence of coordination. Upon complexation, characteristic changes in the vibrational frequencies of key functional groups are observed. For example, in the IR spectra of metal complexes derived from phenyl isothiocyanate Girard's T, the disappearance of the ν(C=S) band and the appearance of new bands corresponding to ν(C-S) and ν(C=N) indicate the involvement of the thione group in coordination in its enol form. nih.gov Furthermore, the appearance of new, weak bands in the far-IR region can be attributed to the formation of metal-nitrogen (ν(M-N)), metal-oxygen (ν(M-O)), and metal-sulfur (ν(M-S)) bonds. nih.gov In a study on L-tyrosine-based Fe(III) complexes, a shift in the imine stretching vibration (ν(C=N)) to lower frequency regions upon coordination confirmed the involvement of the imino nitrogen in bonding to the metal ion. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the structure of diamagnetic metal complexes in solution. The chemical shifts of protons and carbons in the ligand are sensitive to the coordination environment. For instance, in the ¹H NMR spectrum of a Cu(II) complex with a phenyl isothiocyanate Girard's T derivative, the appearance of new signals attributed to coordinated ethanol molecules was observed. nih.gov In studies of Zn(II) complexes with N-based polydentate ligands, significant shifts in the proton and carbon signals of the ligand upon coordination to the zinc ion were reported, confirming complex formation. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the complex, which can be indicative of the coordination geometry. In the electronic spectra of Mn(III) and Fe(III) complexes of a ligand derived from L-tyrosine, bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions were observed, suggesting an octahedral geometry for the Fe(III) complex. researchgate.net

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the complexes, which helps in confirming their composition. For instance, the mass spectra of Zn(II) complexes with N-based polydentate ligands showed peaks corresponding to the [ZnL]²⁺ species, confirming the formation of the desired complexes. mdpi.com

Interactions with Biomolecules

The interaction of metal complexes of hydrazide derivatives with biomolecules such as DNA and proteins is of significant interest due to their potential therapeutic applications. These interactions are often the basis for the biological activity of such compounds.

DNA Binding Studies (e.g., Groove Binding, Intercalation)

The binding of small molecules to DNA can occur through several modes, including intercalation between base pairs and binding within the major or minor grooves. These interactions can disrupt DNA replication and transcription, leading to cytotoxic effects, which is a desirable property for anticancer agents. nih.gov

Groove Binding: Minor groove binding is another important mode of interaction, often involving molecules with a crescent shape that can fit snugly into the minor groove of the DNA. nih.gov This binding is typically driven by hydrogen bonds, van der Waals forces, and electrostatic interactions. Platinum complexes with 4,4'-dipyrazolylmethane have been shown to bind to the minor groove of the AATT region of a DNA dodecanucleotide, as evidenced by intermolecular NOE contacts in NOESY NMR spectra. nih.gov These complexes did not cause major conformational changes in the DNA, which is characteristic of groove binding. nih.gov

Table 2: DNA Binding Modes of Hydrazide-Related Metal Complexes

| Complex Type | Proposed DNA Binding Mode | Supporting Evidence |

|---|---|---|

| L-tyrosine-based Mn(III) and Fe(III) complexes | Intercalation | Increased DNA viscosity, spectroscopic changes researchgate.net |

| Methylated phenanthroline derivatives | Intercalation | π-π stacking and CH/π interactions nih.gov |

Bovine Serum Albumin (BSA) Binding Investigations

Bovine serum albumin (BSA) is a major transport protein in the circulatory system and is often used as a model protein to study the interaction of small molecules with proteins. mdpi.com Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of potential drug candidates. Fluorescence spectroscopy is a primary tool for investigating these interactions, as the intrinsic fluorescence of BSA, mainly due to its tryptophan residues, is sensitive to the binding of ligands.

The binding of 2-phenylacetohydrazide derivatives to BSA has been investigated using fluorescence spectroscopy. researchgate.net The results showed that these compounds can quench the intrinsic fluorescence of BSA, with some derivatives exhibiting higher binding affinities than others. researchgate.net Thermodynamic analysis of the binding data revealed that the interactions can be either exothermic or endothermic, with van der Waals forces and hydrogen bonding playing a major role in stabilizing the complex for some derivatives, while hydrophobic interactions were predominant for others. researchgate.net

In a study of a platinum complex with an amyl dithiocarbamate (B8719985) ligand, fluorescence quenching experiments indicated a static quenching mechanism, suggesting the formation of a ground-state complex with BSA. nih.gov The thermodynamic parameters (ΔH, ΔS, and ΔG) pointed towards van der Waals forces and hydrogen bonding as the main driving forces for the spontaneous interaction. nih.gov Molecular docking studies further suggested that the complex binds to site I in subdomain IIA of BSA. nih.gov

Similarly, investigations into the binding of methyl benzoate (B1203000) derivatives with BSA showed that they form stable 1:1 complexes, with binding constants on the order of 10⁴ M⁻¹. mdpi.com The fluorescence quenching was also found to occur via a static mechanism, and thermodynamic data confirmed the predominance of hydrogen bonding in the binding process. mdpi.com

Table 3: BSA Binding Parameters for Selected Hydrazide-Related Compounds

| Compound/Complex | Binding Constant (Kₐ) | Quenching Mechanism | Dominant Interacting Forces |

|---|---|---|---|

| 2-Phenylacetohydrazide Derivatives | Varies | Static | Van der Waals, H-bonding, Hydrophobic researchgate.net |

| Pt(bpy)(amyl.dtc)NO₃ | - | Static | Van der Waals, H-bonding nih.gov |

| Methyl Benzoate Derivatives | ~10⁴ M⁻¹ | Static | H-bonding mdpi.com |

Applications in Organic Synthesis

Utilization as Reagents for Carbonyl Compound Detection

The reaction between hydrazines and carbonyl compounds (aldehydes and ketones) to form hydrazones is a classic method for the detection and characterization of these functional groups. The formation of a solid hydrazone derivative with a distinct melting point can serve as a qualitative test for carbonyl compounds. While reagents like phenylhydrazine (B124118) and 2,4-dinitrophenylhydrazine (B122626) are commonly employed for this purpose, the use of N'-methyl-N'-phenylacetohydrazide is not widely documented in the surveyed literature for routine carbonyl group detection. youtube.comyoutube.comresearchgate.net

The general reaction involves the nucleophilic addition of the hydrazine (B178648) to the carbonyl carbon, followed by the elimination of a water molecule to form the hydrazone. The reaction is typically catalyzed by a small amount of acid. researchgate.net

General Reaction for Hydrazone Formation:

Where R and R' can be alkyl, aryl, or hydrogen, and R'' is a substituent on the hydrazine.

Role as Synthetic Intermediates in Heterocyclic Chemistry

The bifunctional nature of hydrazines and their derivatives makes them valuable building blocks in heterocyclic synthesis. This compound possesses two nitrogen atoms with differing nucleophilicity, which can be exploited in cyclization reactions to form a variety of heterocyclic rings.

The synthesis of pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, is a well-established area of organic chemistry. The most common method is the Knorr pyrazole (B372694) synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. chemhelpasap.comslideshare.netjk-sci.comyoutube.com

The reaction mechanism proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. chemhelpasap.comrsc.org The use of a substituted hydrazine, such as this compound, would lead to the formation of an N-substituted pyrazole.

General Knorr Pyrazole Synthesis:

While the Knorr synthesis is a general and widely applicable method, specific examples detailing the reaction of this compound with various 1,3-dicarbonyl compounds to yield specific pyrazole derivatives are not explicitly detailed in the provided search results. However, the reaction of methyl- and phenylhydrazines with α-benzotriazolylenones to form pyrazoles has been described, suggesting the feasibility of using N'-substituted hydrazides in similar transformations. nih.gov

Hypothetical Reaction Products:

| 1,3-Dicarbonyl Compound | Potential Pyrazole Product with this compound |

| Acetylacetone | 1-(N-acetyl-N-phenylamino)-3,5-dimethylpyrazole |

| Ethyl acetoacetate | 1-(N-acetyl-N-phenylamino)-3-methyl-5-pyrazolone |

| Dibenzoylmethane | 1-(N-acetyl-N-phenylamino)-3,5-diphenylpyrazole |

This table presents hypothetical products based on the general principles of the Knorr pyrazole synthesis, as specific documented examples were not found in the search results.

Cinnolines are bicyclic aromatic compounds composed of a benzene (B151609) ring fused to a pyridazine (B1198779) ring. A common synthetic route to cinnoline (B1195905) derivatives involves the cyclization of ortho-substituted arylhydrazines or arylhydrazones. researchgate.netresearchgate.net For instance, new cinnoline derivatives have been synthesized through the reductive cyclization of hydrazones obtained from the condensation of 2-nitrophenylhydrazine (B1229437) derivatives with various carbonyl compounds. researchgate.net

Given that this compound is an N-aryl acetohydrazide, it could potentially serve as a precursor for cinnoline derivatives. The synthesis would likely involve an intramolecular cyclization reaction, possibly under acidic or reductive conditions, where the hydrazine moiety reacts with a suitable functional group on the ortho position of the phenyl ring.

General Synthetic Strategies for Cinnolines from Arylhydrazines:

Widman-Stoermer Synthesis: Involves the cyclization of an α-keto- or α-aldehydo-arylhydrazone.

Borsche-Witte Synthesis: Utilizes the cyclization of o-aminoaryl ketones or aldehydes with hydrazine.

Reductive Cyclization: As mentioned, the cyclization of o-nitroarylhydrazones is a viable route. researchgate.net

While these general methods exist, the direct application of this compound in the synthesis of cinnoline derivatives is not explicitly documented in the provided search results. Further research would be needed to explore its viability as a precursor and to determine the specific reaction conditions required for such transformations.

Quinazolinones are another important class of heterocyclic compounds with a benzene ring fused to a pyrimidinone ring. Several synthetic methods exist for their preparation, with some involving the use of hydrazide derivatives. semanticscholar.orgnih.govnih.govresearchgate.netnih.gov

One established method is the Niementowski quinazoline (B50416) synthesis, which involves the reaction of anthranilic acids with amides. nih.govwikipedia.orgresearchgate.netresearchgate.net While this typically uses simple amides, the use of hydrazides has also been reported to yield substituted quinazolinones. For example, 3-methyl-1H-pyrazolones have been synthesized from substituted hydrazides. semanticscholar.org Furthermore, the synthesis of 4-quinazolinon-2-mercapto-acetohydrazides and their subsequent conversion to other derivatives has been demonstrated. nih.gov

These examples suggest that this compound could potentially react with anthranilic acid or its derivatives to form a quinazolinone scaffold. The reaction would likely proceed through the formation of an intermediate N-acylanthranilic acid, which then undergoes cyclization.

Potential Reaction Scheme:

Despite the existence of these related synthetic strategies, the direct use of this compound as a precursor for quinazolinone derivatives is not specifically described in the reviewed literature.

Catalytic Applications of Derived Metal Complexes

The coordination of organic ligands to metal centers can result in complexes with interesting catalytic properties. Hydrazide derivatives, with their multiple donor atoms (nitrogen and oxygen), can act as ligands to form stable metal complexes. nih.govresearchgate.netcsic.esrsc.org The electronic and steric properties of these complexes can be tuned by modifying the substituents on the hydrazide ligand, potentially leading to catalysts for various organic transformations. nih.gov

While the synthesis and catalytic applications of metal complexes with various organic ligands are extensively studied, the search results did not provide any specific information on the catalytic applications of metal complexes derived from this compound. The exploration of the coordination chemistry of this particular hydrazide and the catalytic activity of its potential metal complexes remains an area for future investigation.

Structural and Conformational Analysis of N Methyl N Phenylacetohydrazide and Analogues

Crystal Structure Determination via X-ray Diffraction

Studies on related N-acyl-N,N'-disubstituted hydrazines have demonstrated the utility of X-ray crystallography in establishing their molecular structures. For instance, the crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide revealed a triclinic crystal system with the space group P-1. researchgate.neteurjchem.com The asymmetric unit of this compound was found to contain two crystallographically independent molecules, highlighting the potential for different molecular arrangements within the same crystal lattice. researchgate.neteurjchem.com The structure was stabilized by a network of N-H···O and C-H···O hydrogen bonds, as well as C-H···π and π···π interactions, which collectively form a supramolecular assembly. researchgate.neteurjchem.com

In a broader context, the crystal structures of various substituted benzohydrazides have been determined, showcasing a range of hydrogen-bonding motifs that dictate the supramolecular architecture. iucr.orgiucr.org These structures can range from simple one-dimensional chains to complex three-dimensional frameworks. iucr.orgiucr.org For example, 2,6-dichlorobenzohydrazide (B3372082) molecules are linked into chains by a single N—H⋯O hydrogen bond. iucr.orgiucr.org In contrast, 2,4-dichlorobenzohydrazide forms complex sheets through a combination of N—H⋯N and N—H⋯O hydrogen bonds. iucr.orgiucr.org The crystal structure of acetohydrazide itself reveals two molecules with similar geometries in the asymmetric unit, stabilized by intermolecular N—H⋯O hydrogen bonds. nih.gov

The development of computational methods, such as the XtalNet model, which leverages powder X-ray diffraction (PXRD) data, is poised to accelerate the process of crystal structure prediction for complex organic molecules, including hydrazide derivatives. arxiv.org

Table 1: Crystallographic Data for Selected Hydrazide Analogues

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| N'-acetyl-N'-phenyl-2-naphthohydrazide researchgate.neteurjchem.com | C₁₉H₁₆N₂O₂ | Triclinic | P-1 | 8.9164(7) | 9.7058(9) | 17.7384(12) | 88.308(7) | 89.744(6) | 86.744(7) | 2 |

| 2,6-dichlorobenzohydrazide iucr.org | C₇H₆Cl₂N₂O | Monoclinic | P2₁/n | 7.5511(2) | 14.4834(4) | 8.3097(3) | 110.485(2) | 4 | ||

| 2-nitrobenzohydrazide iucr.org | C₇H₇N₃O₃ | Orthorhombic | P2₁2₁2₁ | 12.5382(10) | 4.9867(2) | 12.8637(8) | 4 | |||

| Acetohydrazide nih.gov | C₂H₆N₂O | Monoclinic | 9.5636(7) | 8.7642(6) | 10.4282(7) | 110.886(1) | 8 |

Conformational Isomerism and Rotameric States